Cas no 86432-14-6 ((2S,4aR,4bR,7R,7aS,10R,10aS,11aS,11bR,13aR)-2-hydroxy-1,1,4a,10,11a,11b-hexamethyl-1,2,3,4,4a,4b,5,7,8,9,10,10a,11,11a,11b,12,13,13a-octadecahydro-7aH-7,10-methanocyclopenta[b]chrysene-7a-carboxylic acid)
86432-14-6 structure
Product Name:(2S,4aR,4bR,7R,7aS,10R,10aS,11aS,11bR,13aR)-2-hydroxy-1,1,4a,10,11a,11b-hexamethyl-1,2,3,4,4a,4b,5,7,8,9,10,10a,11,11a,11b,12,13,13a-octadecahydro-7aH-7,10-methanocyclopenta[b]chrysene-7a-carboxylic acid
CAS-Nr.:86432-14-6
MF:C29H44O3
MW:440.657869338989
CID:1850779
PubChem ID:4483638
Update Time:2026-04-28
(2S,4aR,4bR,7R,7aS,10R,10aS,11aS,11bR,13aR)-2-hydroxy-1,1,4a,10,11a,11b-hexamethyl-1,2,3,4,4a,4b,5,7,8,9,10,10a,11,11a,11b,12,13,13a-octadecahydro-7aH-7,10-methanocyclopenta[b]chrysene-7a-carboxylic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (2S,4aR,4bR,7R,7aS,10R,10aS,11aS,11bR,13aR)-2-hydroxy-1,1,4a,10,11a,11b-hexamethyl-1,2,3,4,4a,4b,5,7,8,9,10,10a,11,11a,11b,12,13,13a-octadecahydro-7aH-7,10-methanocyclopenta[b]chrysene-7a-carboxylic acid
- (2S,4aR,4bR,7R,7aS,10R,10aS,11aS,11bR,13aR)-2-hydroxy-1,1,4a,10,11a,11b-hexamethyl-1,2,3,4,4a,4b,5,7,8,9,10,10a,11,11a,11b,12,13,13a-octadecahydro-7aH-7,10-methanocyclopenta[b]chrysene-7a-carboxylic a
- LMPR0106250001
- CHEBI:8036
- (1R,2S,4S,5S,8R,10S,14R,15R,18S,20R)-18-hydroxy-1,2,8,15,19,19-hexamethylhexacyclo[12.8.0.02,11.04,8.05,10.015,20]docos-11-ene-5-carboxylic acid
- Pfaffic acid
- 86432-14-6
- C08965
- Q27107647
- DTXSID90331678
- (1R,2S,4S,5S,8R,10S,14R,15R,18S,20R)-18-hydroxy-1,2,8,15,19,19-hexamethylhexacyclo(12.8.0.02,11.04,8.05,10.015,20)docos-11-ene-5-carboxylic acid
- (1R,2S,4R,5R,6S,8S,10R,14R,15R,18S,20R)-18-Hydroxy-1,2,8,15,19,19-hexamethylhexacyclo[12.8.0.0,.0,.0,.0,]docos-11-ene-6-carboxylate
- DTXCID10964189
- (1R,2S,4R,5R,6S,8S,10R,14R,15R,18S,20R)-18-Hydroxy-1,2,8,15,19,19-hexamethylhexacyclo(12.8.0.0,.0,.0,.0,)docos-11-ene-6-carboxylate
-
- Inchi: InChI=1S/C29H44O3/c1-24(2)19-9-12-27(5)20(26(19,4)11-10-22(24)30)8-7-17-18-15-25(3)13-14-29(18,23(31)32)21(25)16-28(17,27)6/h7,18-22,30H,8-16H2,1-6H3,(H,31,32)
- InChI-Schlüssel: AXDBORJNOUXIBC-UHFFFAOYSA-N
- Lächelt: CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CC5C6(CCC5(C4C6)C(=O)O)C)C)C)C
Berechnete Eigenschaften
- Genaue Masse: 440.32904526g/mol
- Monoisotopenmasse: 440.32904526g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 32
- Anzahl drehbarer Bindungen: 1
- Komplexität: 919
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.6
- Topologische Polaroberfläche: 57.5Ų
(2S,4aR,4bR,7R,7aS,10R,10aS,11aS,11bR,13aR)-2-hydroxy-1,1,4a,10,11a,11b-hexamethyl-1,2,3,4,4a,4b,5,7,8,9,10,10a,11,11a,11b,12,13,13a-octadecahydro-7aH-7,10-methanocyclopenta[b]chrysene-7a-carboxylic acid Verwandte Literatur
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
86432-14-6 ((2S,4aR,4bR,7R,7aS,10R,10aS,11aS,11bR,13aR)-2-hydroxy-1,1,4a,10,11a,11b-hexamethyl-1,2,3,4,4a,4b,5,7,8,9,10,10a,11,11a,11b,12,13,13a-octadecahydro-7aH-7,10-methanocyclopenta[b]chrysene-7a-carboxylic acid) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz